

Analytical Method Development for 5-(Aminomethyl)-2-methoxyphenol Hydrochloride Quantification

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-(Aminomethyl)-2-methoxyphenol hydrochloride
CAS No.:	42365-68-4
Cat. No.:	B1284252

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Executive Summary & Scope

This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for **5-(Aminomethyl)-2-methoxyphenol hydrochloride**.

This compound presents specific analytical challenges due to its amphiphilic nature (containing both a hydrophilic aminomethyl group and a lipophilic methoxy-phenol moiety) and its potential for positional isomerism (e.g., vs. Vanillylamine). Standard C18 methods often fail to retain such polar amines or suffer from severe peak tailing due to silanol interactions.

This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, leveraging

interactions and hydrogen bonding to achieve superior retention and peak shape compared to traditional alkyl-bonded phases.

Physicochemical Profiling & Analytical Target Profile (ATP)

Before method development, the physicochemical properties of the analyte determine the separation mode.

Property	Value / Characteristic	Analytical Implication
Structure	Phenol ring, 2-OMe, 5-CH NH	UV Active: Primary absorption ~280 nm (Phenolic).
pKa (Acidic)	~10.0 (Phenolic -OH)	At neutral pH, phenol is unionized. At pH > 10, it ionizes (retention loss).
pKa (Basic)	~9.5 (Primary Amine)	At pH < 9, amine is protonated (). Highly polar.
Solubility	High in Water/Methanol	Requires aqueous diluent; risk of solvent mismatch if injected in 100% organic.
Critical Impurities	Positional isomers (e.g., 4-aminomethyl)	Selectivity () is the critical method attribute.

Analytical Target Profile (ATP)

- Intent: Quantify API purity and monitor degradation.
- Technique: RP-HPLC with UV detection (DAD).
- Resolution (): > 2.0 between main peak and nearest isomer/impurity.

- Tailing Factor (

): $0.8 <$

< 1.5 .

Method Development Lifecycle

The following diagram outlines the Quality-by-Design (QbD) approach used for this method, adhering to ICH Q14 principles.



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Figure 1: QbD-driven workflow for analytical method development, moving from ATP definition to Control Strategy.

Detailed Experimental Protocol Instrumentation & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
- Reagents:
 - Acetonitrile (HPLC Grade).
 - Ammonium Formate (LC-MS Grade) or Potassium Dihydrogen Phosphate (Analytical Grade).
 - Formic Acid or Orthophosphoric Acid (85%).

- Water (Milli-Q, 18.2 M

).

Chromatographic Conditions

Rationale: The PFP column is selected over C18. The fluorine atoms on the PFP ring create a strong electron-deficient face, interacting with the electron-rich phenol ring of the analyte (

-

interaction). Furthermore, PFP phases often show better retention for polar amines due to dipole-dipole interactions.

Parameter	Condition
Column	Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (Core-Shell)
Mobile Phase A	10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temp	35°C (Improves mass transfer and peak shape)
Injection Volume	5.0 µL
Detection	UV at 280 nm (Reference: 360 nm)
Run Time	12 minutes

Gradient Program:

- 0.0 min: 5% B (Hold for retention of polar amine)
- 8.0 min: 40% B (Elute lipophilic impurities)
- 8.1 min: 5% B

- 12.0 min: 5% B (Re-equilibration)

Sample Preparation

- Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-(Aminomethyl)-2-methoxyphenol HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.
- Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A (Initial conditions) to prevent solvent mismatch peaks.

Method Validation (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, emphasizing lifecycle management and robust statistical analysis.

Specificity (Stress Testing)

Demonstrate the method is stability-indicating by subjecting the sample to stress conditions.

Stress Condition	Procedure	Acceptance Criteria
Acid Hydrolysis	0.1 N HCl, 60°C, 2 hrs	No interference at retention time (RT) of main peak. Peak purity > 99.0%.
Base Hydrolysis	0.1 N NaOH, RT, 1 hr	Note: Phenols are sensitive to oxidation in base.
Oxidation	3% H ₂ O ₂ , RT, 1 hr	Resolution > 1.5 between analyte and oxidation byproducts (quinones).

Linearity & Range

- Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).
- Criteria: Correlation coefficient (

)

0.999. Residual plot should show random distribution (no bias).

Accuracy & Precision

- Accuracy: Spike placebo matrix at 80%, 100%, and 120%. Recovery must be 98.0% – 102.0%.
- Precision (Repeatability): 6 injections of 100% standard. RSD
2.0%.
- Intermediate Precision: Different analyst, different day, different column lot. RSD
2.0%.

Limit of Detection/Quantitation (LOD/LOQ)

Calculated based on the standard deviation of the response (

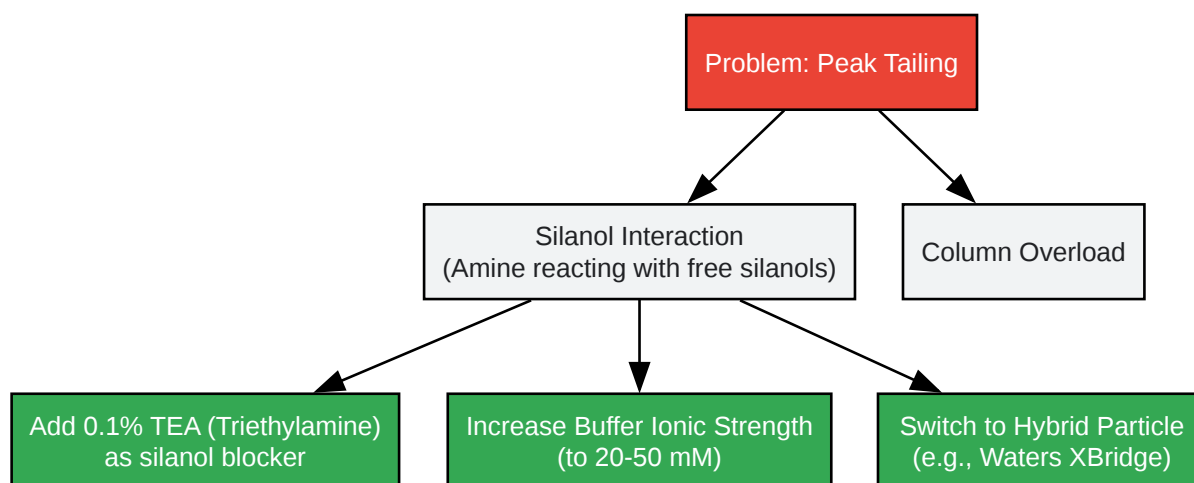
) and the slope (

).

- LOD:
- LOQ:

Troubleshooting & Critical Quality Attributes (CQA)

Common issues encountered with hydrophilic phenolic amines and their resolution.



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Figure 2: Decision tree for troubleshooting peak tailing, the most common failure mode for amine analysis.

Key Technical Insights:

- pH Control is Critical: The mobile phase pH must be maintained at 3.0 ± 0.1 .
 - At pH 3.0, the amine is fully protonated (), ensuring solubility.
 - The phenol is fully protonated (neutral -OH), ensuring it interacts with the stationary phase via hydrophobic and - mechanisms rather than ion-exchange (which causes variability).
- Solvent Mismatch: Injecting a sample dissolved in 100% Methanol onto a 5% Organic mobile phase will cause "peak fronting" or splitting. Always dilute the final sample in the starting mobile phase.

References

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Sources

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